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Abstract
Lu 19-005, chemically known as (±)-trans-3-(3,4-dichlorophenyl)-N-methyl-1-indanamine

hydrochloride and more commonly referred to as Indatraline, is a potent, non-selective

monoamine transporter inhibitor. Developed by the pharmaceutical company H. Lundbeck A/S,

Lu 19-005 emerged from research programs aimed at discovering novel antidepressant

agents. Its mechanism of action involves the blockade of dopamine (DAT), norepinephrine

(NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of

these key neurotransmitters. While initially investigated for the treatment of depression, its

cocaine-like pharmacological profile, characterized by a slower onset and longer duration of

action, also positioned it as a candidate for the treatment of cocaine addiction. This technical

guide provides a comprehensive overview of the discovery, synthesis, and extensive preclinical

characterization of Lu 19-005, including detailed experimental protocols and a summary of its

binding and functional activities. Notably, despite its promising preclinical profile, there is no

publicly available evidence of Lu 19-005 having progressed into formal clinical trials for any

indication.

Discovery and Rationale
The development of Lu 19-005 in the 1980s was rooted in the monoamine hypothesis of

depression, which posits that a deficiency in synaptic levels of serotonin, norepinephrine, and

dopamine is a key etiological factor in the pathophysiology of depressive disorders.[1][2] At the
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time, existing antidepressant medications, such as tricyclic antidepressants (TCAs) and

monoamine oxidase inhibitors (MAOIs), targeted these systems but were often associated with

significant side effects and a delayed onset of action.

The rationale behind the development of a triple reuptake inhibitor like Lu 19-005 was to create

a compound that could potentiate all three major monoamine neurotransmitter systems

simultaneously, with the hypothesis that this broad-spectrum activity would lead to enhanced

antidepressant efficacy and a faster onset of action.[1] The phenylindan scaffold of Lu 19-005

was identified as a promising chemical starting point for potent monoamine transporter ligands.

Synthesis of Lu 19-005
Several synthetic routes for Lu 19-005 have been reported. One of the earliest and most cited

methods was developed by Bøgesø and colleagues at Lundbeck.[3] More recent

advancements include microwave-assisted synthesis to accelerate the process.[2]

Experimental Protocol: Representative Synthesis
A common synthetic approach involves a multi-step process starting from 1-indanone

derivatives. The following is a generalized protocol based on reported syntheses:

Step 1: Ketone Reduction. The starting ketone is reduced to the corresponding alcohol. This

step often yields a mixture of cis and trans isomers, with the cis isomer being the

predominant product.

Step 2: Mesylation. The hydroxyl group of the cis-alcohol is converted to a mesylate, a good

leaving group, while preserving the stereochemistry.

Step 3: Nucleophilic Substitution. The mesylate is then reacted with N-methylbenzylamine.

This reaction proceeds via an SN2 mechanism, leading to a Walden inversion and the

formation of the desired trans-diastereomer.

Step 4: Deprotection. The final step involves the removal of the benzyl protecting group to

yield the racemic mixture of (±)-trans-indatraline.[3]
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The pharmacological profile of Lu 19-005 has been extensively characterized through a variety

of in vitro and in vivo preclinical studies. These studies have consistently demonstrated its

potent and non-selective inhibition of the three major monoamine transporters.

Binding Affinity
The affinity of Lu 19-005 for DAT, SERT, and NET has been determined using radioligand

binding assays. These assays measure the ability of the compound to displace a specific

radiolabeled ligand from its binding site on the transporter.

Table 1: In Vitro Binding Affinities (Ki) of Lu 19-005 for Monoamine Transporters

Transporter Radioligand
Tissue/Cell
Line

Ki (nM) Reference

DAT [3H]Mazindol Rat Striatum 1.7 [4]

SERT [3H]Citalopram Rat Brain 0.42 [5]

NET [3H]Nisoxetine
Rat Cerebral

Cortex
5.8 [6]

Monoamine Uptake Inhibition
Functional assays measuring the inhibition of neurotransmitter uptake into synaptosomes

(resealed nerve terminals) have confirmed the potent inhibitory activity of Lu 19-005.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50) of Lu 19-005

Neurotransmitter Tissue IC50 (nM) Reference

Dopamine
Rat Striatal

Synaptosomes
3.7 [7]

Serotonin
Rat Brain

Synaptosomes
0.74 [7]

Noradrenaline
Rat Brain

Synaptosomes
2.3 [7]
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Experimental Protocols: Key Assays
Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, cerebral cortex for NET,

whole brain minus striatum for SERT) is homogenized in ice-cold buffer. The homogenate is

centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane

preparation.

Assay Incubation: Aliquots of the membrane preparation are incubated with a specific

radioligand (e.g., [3H]mazindol for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET)

and varying concentrations of Lu 19-005 or a competing drug.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with the bound radioligand. The filters are then

washed with ice-cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff

equation.

Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected

to differential centrifugation to isolate the synaptosomal fraction.

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of Lu 19-005

or a vehicle control.

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled

neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

Uptake Termination: After a short incubation period, the uptake is terminated by rapid

filtration and washing with ice-cold buffer.

Quantification: The amount of radioactivity accumulated within the synaptosomes is

measured by liquid scintillation counting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The concentration of Lu 19-005 that inhibits 50% of the specific

neurotransmitter uptake (IC50) is determined.

Mechanism of Action and Signaling Pathways
The primary mechanism of action of Lu 19-005 is the competitive inhibition of the dopamine,

serotonin, and norepinephrine transporters. By binding to these transporters, Lu 19-005 blocks

the reuptake of the respective neurotransmitters from the synaptic cleft back into the

presynaptic neuron. This leads to an increase in the concentration and duration of action of

these monoamines in the synapse, thereby enhancing neurotransmission.
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Figure 1. Mechanism of action of Lu 19-005.
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The downstream signaling pathways activated by the increased synaptic monoamine

concentrations are complex and involve a multitude of G-protein coupled receptors and their

associated second messenger systems. For example, increased dopamine can activate D1-like

(Gs-coupled) and D2-like (Gi/o-coupled) receptors, leading to modulation of adenylyl cyclase

activity and cyclic AMP (cAMP) levels. Similarly, serotonin and norepinephrine activate a wide

array of receptor subtypes, influencing various intracellular signaling cascades, including the

phosphoinositide and mitogen-activated protein kinase (MAPK) pathways.[3][8]
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Figure 2. Simplified overview of downstream signaling pathways.
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In Vivo Pharmacology and Behavioral Studies
Animal studies have been instrumental in characterizing the in vivo effects of Lu 19-005. These

studies have largely focused on its potential as a substitute therapy for cocaine addiction due

to its similar mechanism of action but more favorable pharmacokinetic profile (slower onset,

longer duration).[1]

In rhesus monkeys trained to discriminate cocaine from saline, Lu 19-005 produced a dose-

and time-dependent substitution for cocaine.[1] Furthermore, repeated administration of

indatraline led to a sustained decrease in cocaine self-administration.[1] However, at doses

effective in reducing cocaine intake, undesirable side effects such as stereotypies, weight loss,

and mild anemia were observed, which may have limited its clinical utility.[1]

Clinical Development
Despite its robust preclinical profile as a potent monoamine reuptake inhibitor, a thorough

review of publicly available clinical trial registries and scientific literature reveals no evidence

that Lu 19-005 (Indatraline) has been formally evaluated in human clinical trials for depression,

cocaine addiction, or any other indication. The reasons for the apparent discontinuation of its

development are not publicly documented but could be related to the side effects observed in

preclinical animal models or other strategic decisions by the developing company.

Conclusion
Lu 19-005 (Indatraline) represents a significant milestone in the exploration of triple reuptake

inhibitors as potential therapeutic agents. Its discovery and preclinical development provided

valuable insights into the pharmacology of monoamine transporters and the potential of broad-

spectrum monoamine enhancement. The comprehensive preclinical data package, including

detailed synthesis, binding, and functional characterization, underscores its potency as a

research tool for investigating the roles of dopamine, serotonin, and norepinephrine in various

physiological and pathological processes. While Lu 19-005 did not translate into a clinically

approved medication, the knowledge gained from its development has undoubtedly contributed

to the broader understanding of monoaminergic systems and informed the design of

subsequent generations of antidepressant and anti-addiction medications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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